molecular formula C25H31N3O3 B3992854 2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide

2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide

Cat. No.: B3992854
M. Wt: 421.5 g/mol
InChI Key: CPAITHGIZYENCB-UHFFFAOYSA-N
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Description

2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide is a complex organic compound that features an indole ring, an acetamido group, and a phenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide typically involves multiple steps. One common approach is to start with the indole derivative, which is then subjected to acylation to introduce the acetamido group. The phenoxyethyl side chain is introduced through a nucleophilic substitution reaction. The final product is purified using techniques such as column chromatography and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenoxyethyl side chain can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide is unique due to its combination of an indole ring, acetamido group, and phenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-16(2)20-10-9-17(3)13-24(20)31-12-11-26-25(30)23(28-18(4)29)14-19-15-27-22-8-6-5-7-21(19)22/h5-10,13,15-16,23,27H,11-12,14H2,1-4H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAITHGIZYENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide
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2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide
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2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide
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2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide

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